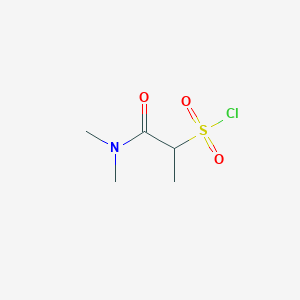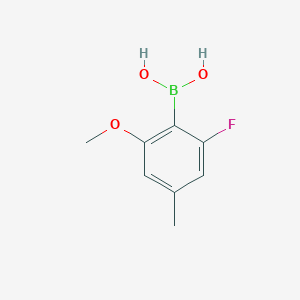
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride
Vue d'ensemble
Description
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride, also known as DSC, is a compound in the field of chemistry. It has a molecular formula of C5H10ClNO3S and a molecular weight of 199.66 .
Molecular Structure Analysis
The molecular structure of 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride consists of a sulfonyl chloride group attached to a dimethylcarbamoyl ethane group . The InChI code for this compound is 1S/C5H10ClNO3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3 .Applications De Recherche Scientifique
-
General Information
-
Potential Applications
- Carbamoyl chlorides, such as “1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride”, are important intermediates in both research laboratories and industrial scale syntheses . The most studied and used are the disubstituted derivatives, incorporating either aryl or alkyl groups .
- These compounds are often used in the fields of Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
-
Electrophilic Aromatic Substitution
- Carbamoyl chlorides, such as “1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride”, can potentially be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom (usually hydrogen) in the aromatic ring is replaced by an electrophile .
- The process typically involves two steps: the attack of an electrophile at carbon to form a cationic intermediate, and the regeneration of the aromatic ring from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
-
Chemical Synthesis
-
Electrophilic Aromatic Substitution
- Carbamoyl chlorides, such as “1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride”, can potentially be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom (usually hydrogen) in the aromatic ring is replaced by an electrophile .
- The process typically involves two steps: the attack of an electrophile at carbon to form a cationic intermediate, and the regeneration of the aromatic ring from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
-
Chemical Synthesis
Propriétés
IUPAC Name |
1-(dimethylamino)-1-oxopropane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3S/c1-4(11(6,9)10)5(8)7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHOJSGSVGKIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride | |
CAS RN |
1601248-25-2 | |
| Record name | 1-(dimethylcarbamoyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)








